molecular formula C13H18O2 B8669935 1-(4-Methoxyphenyl)-2-hexanone

1-(4-Methoxyphenyl)-2-hexanone

Cat. No. B8669935
M. Wt: 206.28 g/mol
InChI Key: KBJNVZQQKHPHIX-UHFFFAOYSA-N
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Patent
US04661499

Procedure details

To a solution of anisole (22 g) in dichloro methane (11) and hexanoyl chloride (33 g) at -20° was added portionwise over 30 minutes aluminum chloride (32 g). The reaction was stirred 2 hours at -20° and then quenched with ice and 11 1N HCl. The organic layer was separated, dried (Na2SO4), and evaporated. Chromatography of the residue using 5% ethylacetate in hexane afforded 20 g of the title compound: m.p.=32°-35°.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13]C.[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH2:22]Cl>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([CH2:22][C:9](=[O:15])[CH2:10][CH2:11][CH2:12][CH3:13])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
33 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
32 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 2 hours at -20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice and 11 1N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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